5-Amino-2-ethoxybenzoic acid

Medicinal Chemistry Physicochemical Property Drug Discovery

5-Amino-2-ethoxybenzoic acid (AEBA) is a differentiated 2-alkoxy-5-aminobenzoic acid scaffold for medicinal chemistry. Its intermediate LogP (~1.95) distinguishes it from methoxy and propoxy analogs, enabling fine-tuning of passive permeability while preserving hydrogen-bonding capacity—a critical advantage in cell-based assays where target engagement depends on diffusion. The conserved polar surface area across alkoxy variants means substituting AEBA modulates lipophilicity without altering H-bond potential. Employed as a key intermediate in antimicrobial agent synthesis and as an HPLC analytical standard, AEBA is offered in free acid or hydrochloride salt form. Consistent quality supports multi-step preclinical synthesis and lead optimization programs.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 106262-38-8
Cat. No. B019347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-ethoxybenzoic acid
CAS106262-38-8
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)N)C(=O)O
InChIInChI=1S/C9H11NO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2,10H2,1H3,(H,11,12)
InChIKeyKKAGCLHBZFYBOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-ethoxybenzoic acid (CAS 106262-38-8): A Specialized Building Block for Targeted Organic Synthesis


5-Amino-2-ethoxybenzoic acid (AEBA) is an aromatic compound belonging to the class of 2-alkoxy-5-aminobenzoic acids. It is characterized by a carboxylic acid group and an amino group at the 5-position of the benzene ring, with an ethoxy group (-OCH₂CH₃) at the 2-position . This substitution pattern differentiates it from other positional isomers like 2-amino-5-ethoxybenzoic acid. AEBA is primarily utilized as a synthetic intermediate and building block in medicinal chemistry for the construction of more complex bioactive molecules, often employed in its free acid or hydrochloride salt form .

Why 5-Amino-2-ethoxybenzoic Acid Cannot Be Casually Substituted with Methoxy or Propoxy Analogs


While compounds like 5-amino-2-methoxybenzoic acid (CAS 3403-47-2) and 5-amino-2-propoxybenzoic acid (CAS 13851-59-7) share the same core scaffold, their physicochemical properties differ significantly due to the varying length of the 2-alkoxy substituent . These differences manifest in lipophilicity (LogP) and molecular size, which are critical parameters for target engagement, passive permeability, and metabolic stability. Consequently, substituting one alkoxy chain for another in a lead optimization campaign or a synthetic sequence cannot be assumed to yield comparable solubility, bioavailability, or reactivity .

Quantitative Differentiation of 5-Amino-2-ethoxybenzoic Acid Versus Closest Structural Analogs


Lipophilicity (LogP) as a Differentiator: The Ethoxy Group Confers Intermediate Hydrophobicity

5-Amino-2-ethoxybenzoic acid (target) exhibits a calculated LogP value that positions it distinctly between the more hydrophilic methoxy analog and the more lipophilic propoxy and butoxy analogs . This intermediate lipophilicity is a key selection criterion for medicinal chemists aiming to balance membrane permeability with aqueous solubility.

Medicinal Chemistry Physicochemical Property Drug Discovery

Molecular Weight and Rotatable Bond Count Influence Physicochemical Space

The target compound, with an ethoxy substituent, possesses a molecular weight (MW) and rotatable bond count that are intermediate within its homologous series. As alkoxy chain length increases from methoxy to butoxy, both MW and the number of rotatable bonds increase, which can impact molecular flexibility, entropy of binding, and compliance with drug-likeness rules (e.g., Lipinski's Rule of 5) [1].

Medicinal Chemistry Lead Optimization Physicochemical Property

Predicted Polar Surface Area (PSA) is Conserved, Limiting Differential Solubility Impact

The topological polar surface area (tPSA) is a key descriptor for predicting a compound's ability to permeate biological membranes, particularly the blood-brain barrier (BBB) and intestinal epithelium. Across the 2-alkoxy-5-aminobenzoic acid series, the tPSA remains constant . This indicates that the primary driver of differential passive permeability among these analogs is lipophilicity (LogP), not polar interactions.

Physicochemical Property Drug Design Medicinal Chemistry

Commercial Availability and Purity Standards for Research Procurement

5-Amino-2-ethoxybenzoic acid is commercially available from multiple reputable suppliers with a standard minimum purity of 95% . This is a critical specification for researchers requiring reliable, high-quality starting material for synthesis or biological assays. In contrast, the butoxy analog (CAS 13737-90-1) is less widely stocked by major vendors, potentially complicating procurement and delaying research timelines .

Procurement Chemical Supply Quality Control

Primary Application Scenarios for 5-Amino-2-ethoxybenzoic Acid in Research and Development


Medicinal Chemistry: Synthesis of Novel Bioactive Molecules via Amide and Ester Couplings

Given its carboxylic acid and primary amine functionalities, 5-amino-2-ethoxybenzoic acid is a versatile building block for constructing amide and ester libraries . Its intermediate LogP and moderate molecular weight make it a suitable starting point for lead optimization programs aiming to modulate pharmacokinetic properties without introducing extreme hydrophobicity .

Chemical Biology: Development of Chemical Probes with Optimized Cellular Permeability

The conserved polar surface area across alkoxy analogs, combined with the distinct LogP of the ethoxy derivative, allows researchers to fine-tune the lipophilicity of a chemical probe without altering its hydrogen-bonding capacity . This is particularly valuable in cell-based assays where passive diffusion is a prerequisite for target engagement [1].

Preclinical Development: Intermediates for Active Pharmaceutical Ingredients (APIs)

5-Amino-2-ethoxybenzoic acid is documented as a key intermediate in the synthesis of pharmaceutical compounds, including derivatives explored for antimicrobial activity [2]. Its established commercial availability and consistent quality support its use in multi-step synthesis for preclinical research .

Analytical Chemistry: Use as a Reference Standard or in Method Development

The compound is employed as an analytical standard in HPLC method development due to its well-defined purity profile and stability under standard storage conditions . Its distinct UV absorbance and retention time characteristics facilitate its use in quantifying related substances or monitoring reaction progress.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-2-ethoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.